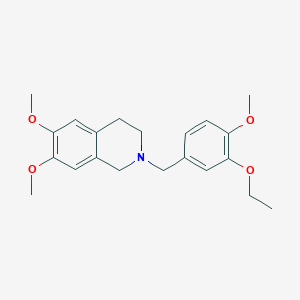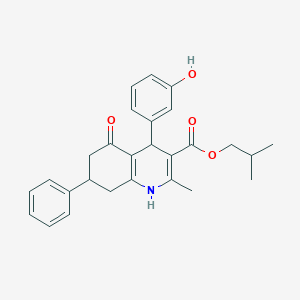![molecular formula C24H21NO5 B5035804 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione, also known as Indoximod, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound is a derivative of the amino acid tryptophan and works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is responsible for the breakdown of tryptophan. By blocking this enzyme, Indoximod can help to restore the immune system's ability to recognize and attack cancer cells.
Mechanism of Action
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is overexpressed in many types of cancer cells and plays a key role in immune evasion. IDO breaks down the amino acid tryptophan, which is essential for the function of T cells and other immune cells. By blocking IDO, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione can help to restore the immune system's ability to recognize and attack cancer cells. In addition, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been shown to stimulate the production of other immune cells, such as natural killer cells and dendritic cells, which can further enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of IDO activity, the restoration of T cell function, and the stimulation of immune cell production. In addition, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of inflammatory cytokines and promote an anti-inflammatory environment, which can help to reduce the risk of autoimmune reactions and other adverse effects.
Advantages and Limitations for Lab Experiments
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments, including its well-established mechanism of action, its ability to inhibit tumor growth in animal models, and its potential for use in combination with other cancer therapies. However, there are also some limitations to consider, such as the need for optimization of dosing and scheduling, the potential for drug interactions with other therapies, and the need for further research to fully understand the optimal use of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione in different types of cancer.
Future Directions
There are several future directions for research on 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione, including the optimization of dosing and scheduling, the identification of biomarkers that can predict response to therapy, and the development of new combination therapies that can enhance the anti-tumor immune response. In addition, further research is needed to fully understand the mechanisms of action of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione and to identify potential side effects and drug interactions. Overall, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione represents a promising new approach to cancer treatment that has the potential to significantly improve patient outcomes.
Synthesis Methods
The synthesis of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 3-(benzyloxy)-2-hydroxypropyl bromide with 4-nitrophenylhydrazine to form 4-(3-benzyloxy-2-hydroxypropoxy)phenylhydrazine. This intermediate is then treated with phthalic anhydride to yield the final product, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione. The synthesis of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been optimized over the years to improve yields and reduce costs, making it a viable option for large-scale production.
Scientific Research Applications
2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment, particularly in combination with other therapies such as chemotherapy and immunotherapy. Numerous preclinical studies have demonstrated the ability of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione to inhibit tumor growth and improve survival rates in animal models of various types of cancer, including melanoma, breast cancer, and pancreatic cancer. Clinical trials have also shown promising results, with 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione demonstrating both safety and efficacy in patients with advanced melanoma, prostate cancer, and other solid tumors.
properties
IUPAC Name |
2-[4-(2-hydroxy-3-phenylmethoxypropoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-19(15-29-14-17-6-2-1-3-7-17)16-30-20-12-10-18(11-13-20)25-23(27)21-8-4-5-9-22(21)24(25)28/h1-13,19,26H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVGFGBNWYTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5035743.png)

![ethyl {5-[(4-methyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride](/img/structure/B5035752.png)
![ethyl 4-[(3,5-dinitro-4-pyridinyl)amino]benzoate](/img/structure/B5035757.png)
![butyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5035770.png)

![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]-N-(ethoxycarbonyl)glycinate](/img/structure/B5035783.png)
![N-(4-bromophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B5035789.png)



![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)